molecular formula C11H11ClN2OS B11776852 4-Chloro-2-(1-methoxyethyl)-6-(thiophen-2-yl)pyrimidine

4-Chloro-2-(1-methoxyethyl)-6-(thiophen-2-yl)pyrimidine

Katalognummer: B11776852
Molekulargewicht: 254.74 g/mol
InChI-Schlüssel: ZMLLTMVXMWXNQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-(1-methoxyethyl)-6-(thiophen-2-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 4th position, a methoxyethyl group at the 2nd position, and a thiophen-2-yl group at the 6th position of the pyrimidine ring. Pyrimidines are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1-methoxyethyl)-6-(thiophen-2-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiophenecarboxaldehyde, 4-chloropyrimidine, and 1-methoxyethylamine.

    Condensation Reaction: The first step involves the condensation of 2-thiophenecarboxaldehyde with 1-methoxyethylamine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with 4-chloropyrimidine under basic conditions to form the desired pyrimidine derivative.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems to enhance yield and efficiency. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(1-methoxyethyl)-6-(thiophen-2-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly employed.

Major Products Formed

    Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-(1-methoxyethyl)-6-(thiophen-2-yl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(1-methoxyethyl)-6-(thiophen-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-2-(1-methoxyethyl)-6-(phenyl)pyrimidine: Similar structure but with a phenyl group instead of a thiophen-2-yl group.

    4-Chloro-2-(1-methoxyethyl)-6-(pyridin-2-yl)pyrimidine: Similar structure but with a pyridin-2-yl group instead of a thiophen-2-yl group.

    4-Chloro-2-(1-methoxyethyl)-6-(furan-2-yl)pyrimidine: Similar structure but with a furan-2-yl group instead of a thiophen-2-yl group.

Uniqueness

4-Chloro-2-(1-methoxyethyl)-6-(thiophen-2-yl)pyrimidine is unique due to the presence of the thiophen-2-yl group, which imparts distinct electronic and steric properties

Eigenschaften

Molekularformel

C11H11ClN2OS

Molekulargewicht

254.74 g/mol

IUPAC-Name

4-chloro-2-(1-methoxyethyl)-6-thiophen-2-ylpyrimidine

InChI

InChI=1S/C11H11ClN2OS/c1-7(15-2)11-13-8(6-10(12)14-11)9-4-3-5-16-9/h3-7H,1-2H3

InChI-Schlüssel

ZMLLTMVXMWXNQK-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC(=CC(=N1)Cl)C2=CC=CS2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.